Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl
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Description
an impurity of Lercanidipine
Mechanism of Action
Target of Action
Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.
Mode of Action
The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .
Result of Action
The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .
Biochemical Analysis
Biochemical Properties
Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride, like Lercanidipine, works by blocking L-type calcium channels in the smooth muscle cells of blood vessels . This interaction affects the influx of calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .
Cellular Effects
The blocking of L-type calcium channels by Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride can have significant effects on various types of cells, particularly those in the cardiovascular system . By inhibiting calcium influx, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride involves binding interactions with L-type calcium channels . This binding inhibits the channels, preventing the influx of calcium ions into the cell . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
It is known that Lercanidipine and its related compounds are used in analytical method development, method validation, and quality control applications .
Properties
CAS No. |
210579-71-8 |
---|---|
Molecular Formula |
C37H44ClN3O6 |
Molecular Weight |
662.2 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H |
InChI Key |
QRXNEJORLMAZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Ethyl-demethyl Lercanidipine Hydrochloride; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; |
Origin of Product |
United States |
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